molecular formula C3H7BrO B13406986 3-Bromo-1-propan-1,1-d2-ol

3-Bromo-1-propan-1,1-d2-ol

Cat. No.: B13406986
M. Wt: 141.00 g/mol
InChI Key: RQFUZUMFPRMVDX-SMZGMGDZSA-N
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Description

3-Bromo-1-propan-1,1-d2-ol is a deuterated compound with the molecular formula C3H5D2BrO. It is a brominated alcohol where two hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-propan-1,1-d2-ol typically involves the bromination of 1,1-d2-propanol. One common method is the reaction of 1,1-d2-propanol with hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-propan-1,1-d2-ol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of 1,1-d2-propanol.

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form deuterated alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: 1,1-d2-propanol

    Oxidation: Deuterated aldehydes or carboxylic acids

    Reduction: Deuterated alkanes

Scientific Research Applications

3-Bromo-1-propan-1,1-d2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other deuterated compounds.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.

    Industry: Applied in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-propan-1,1-d2-ol involves its reactivity as a brominated alcohol. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the molecule. The deuterium atoms provide stability and can be used as tracers in metabolic studies.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-propanol: The non-deuterated analog of 3-Bromo-1-propan-1,1-d2-ol.

    1-Bromo-3-hydroxypropane: Another brominated alcohol with similar reactivity.

    3-Bromo-1,1,1-trifluoro-2-propanol: A brominated alcohol with trifluoromethyl groups.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This makes it valuable in studies requiring precise tracking of molecular transformations and metabolic pathways.

Properties

Molecular Formula

C3H7BrO

Molecular Weight

141.00 g/mol

IUPAC Name

3-bromo-1,1-dideuteriopropan-1-ol

InChI

InChI=1S/C3H7BrO/c4-2-1-3-5/h5H,1-3H2/i3D2

InChI Key

RQFUZUMFPRMVDX-SMZGMGDZSA-N

Isomeric SMILES

[2H]C([2H])(CCBr)O

Canonical SMILES

C(CO)CBr

Origin of Product

United States

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